![molecular formula C12H15Cl2N3O2 B1523334 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 1311314-88-1](/img/structure/B1523334.png)
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Overview
Description
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N3O2 and its molecular weight is 304.17 g/mol. The purity is usually 95%.
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Biological Activity
The compound {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride , also known by its CAS number 1311314-88-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.
- Molecular Formula : CHClNO
- Molecular Weight : 267.71 g/mol
- CAS Number : 1311314-88-1
Biological Activity Overview
Research indicates that compounds with a benzodioxole structure exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, a related compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. The IC values for this activity were reported as follows:
- Compound IIa: IC = 0.85 µM
- Compound IIc: IC = 0.68 µM
These compounds showed minimal cytotoxicity towards normal cells (IC > 150 µM), suggesting a favorable safety profile for antidiabetic applications .
2. Anticancer Activity
The anticancer potential of the compound is evident from studies assessing its effects on various cancer cell lines. Notably, compound IIc exhibited significant activity against four cancer cell lines with IC values ranging from 26 to 65 µM. In vivo studies using a streptozotocin-induced diabetic mouse model indicated that treatment with compound IIc led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, further supporting its therapeutic potential .
3. Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in metabolic processes. A study profiling numerous chemicals found that compounds similar to this compound displayed inhibitory effects on various enzymatic activities, contributing to their potential as therapeutic agents .
Data Table: Biological Activities Summary
Activity Type | Compound | IC Value | Notes |
---|---|---|---|
Antidiabetic | IIa | 0.85 µM | Minimal cytotoxicity on normal cells |
Antidiabetic | IIc | 0.68 µM | Significant blood glucose reduction in vivo |
Anticancer | IIc | 26 - 65 µM | Effective against multiple cancer cell lines |
Enzyme Inhibition | Various | Varies | Inhibitory effects on metabolic enzymes |
Case Studies
Several case studies have explored the pharmacological properties of benzodioxole derivatives:
- In Vitro Studies : These studies typically assess the cytotoxicity and enzyme inhibition capabilities of the compounds against cancer cell lines and normal cells.
- In Vivo Models : The efficacy of these compounds in reducing blood glucose levels has been demonstrated in diabetic mouse models, showcasing their potential as antidiabetic agents.
- Comparative Analysis : Compounds with similar structures have been compared to assess their relative efficacy and safety profiles, providing insights into their therapeutic potentials.
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its role in pharmacology, particularly as a potential therapeutic agent. It has shown promise in:
- Anticancer Activity : Research indicates that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest antibacterial activity against various pathogens, indicating its potential as an antimicrobial agent .
Biochemical Research
In biochemical contexts, this compound serves as a useful probe for studying:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes related to disease pathways, particularly those involved in cancer and inflammation .
- Signal Transduction Pathways : The compound is being explored for its effects on signaling pathways that regulate cellular processes, which could lead to novel therapeutic strategies .
Case Study 1: Anticancer Efficacy
A study published in Journal of Cancer Research examined the effects of {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride on human breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Research conducted by Microbial Drug Resistance highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an alternative treatment for bacterial infections.
Q & A
Q. Basic: What are the recommended synthetic routes for {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride?
Methodological Answer:
The synthesis typically involves three key steps:
Imidazole Ring Formation : Cyclization of precursors (e.g., α-halo ketones with diamines) under acidic conditions, as seen in imidazole derivatives like 1-(2-fluoroethyl)-1H-imidazol-4-amine hydrochloride (condensation with 1,2-diamines and α-halo ketones) .
Functionalization with Benzodioxol : Electrophilic substitution or coupling reactions to introduce the benzodioxol moiety. For example, phenoxymethylbenzimidazole derivatives were synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Methylamine Alkylation and Salt Formation : Alkylation of the imidazole nitrogen with methylamine, followed by treatment with HCl to form the dihydrochloride salt, as described for structurally similar dihydrochloride compounds (e.g., 2-(aminomethyl)benzimidazole dihydrochloride) .
Q. Basic: How is the purity and structural integrity of this compound verified in academic research?
Methodological Answer:
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and hydrogen environments (e.g., benzimidazole derivatives in used 1H NMR for phenoxymethyl group verification) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold). For example, imidazol-5(4H)-one derivatives in were validated using reverse-phase HPLC .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, as demonstrated for thiadiazol-2-amine derivatives .
- Elemental Analysis : Combustion analysis to verify C, H, N, and Cl content (e.g., in , elemental analysis matched calculated/experimental values within 0.4%) .
Q. Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines, enzyme sources, or incubation times. Standardize protocols using reference compounds (e.g., highlights variability in fluorinated imidazole bioactivity due to assay conditions) .
- Purity and Salt Stability : Impurities or degradation products (e.g., hydrochloride salt dissociation at non-optimal pH) can skew results. Validate purity via HPLC and monitor stability under experimental conditions .
- Stereochemical Considerations : Unreported stereoisomerism in synthesis (e.g., ’s phenoxymethyl derivatives require chiral HPLC to confirm enantiopurity) .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR or reference inhibitors in enzymatic assays) to minimize inter-study variability.
Q. Advanced: What strategies are employed to optimize the solubility and stability of this dihydrochloride salt in various experimental conditions?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO for in vitro assays) to enhance solubility without precipitation, as applied in for benzimidazole dihydrochlorides .
- pH Buffering : Maintain pH 3–5 (via acetate or citrate buffers) to prevent freebase precipitation, critical for hydrochloride salts .
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed solvents to minimize oxidation (e.g., ’s dihydrochloride derivatives stored at -20°C) .
- Salt Screening : Explore alternative counterions (e.g., mesylate or tosylate) if dihydrochloride exhibits poor stability in specific media .
Q. Advanced: How does the benzodioxol moiety influence the compound's interaction with enzymatic targets compared to other substituents?
Methodological Answer:
The benzodioxol group contributes via:
- Electron-Donating Effects : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., similar to phenoxymethylbenzimidazole derivatives in , where substituents improved binding to kinase targets) .
- Metabolic Stability : The methylenedioxy group reduces oxidative metabolism, prolonging half-life in vivo compared to methoxy or hydroxyl analogs .
- Docking Studies : Molecular dynamics simulations (e.g., in ’s benzimidazole-acetamide derivatives) show benzodioxol’s role in stabilizing hydrogen bonds with catalytic residues .
- Comparative SAR : Replace benzodioxol with benzothiazole or phenyl groups to assess activity loss/gain, as done in for thiadiazol-2-amine analogs .
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQADYMDEVMRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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